(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine
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Overview
Description
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine is a heterocyclic compound that features a pyrimidine ring fused with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylpyrimidine oxides, while reduction can produce phenylpyrimidine amines .
Scientific Research Applications
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine
- (6-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine
- (6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)amine
Uniqueness
(6-Phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C10H14N4/c11-14-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13,14) |
InChI Key |
MSWBZIQTZFCPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C2=CC=CC=C2)NN |
Origin of Product |
United States |
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